Home > Products > Screening Compounds P52740 > cis-Clopidogrel-MP derivative-13C,d3
cis-Clopidogrel-MP derivative-13C,d3 -

cis-Clopidogrel-MP derivative-13C,d3

Catalog Number: EVT-8249713
CAS Number:
Molecular Formula: C25H26ClNO6S
Molecular Weight: 508.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-Clopidogrel-MP derivative-13C,d3 is a stable isotope-labeled derivative of Clopidogrel, a well-known antiplatelet medication that inhibits the P2Y12 receptor on platelets. This compound is particularly significant in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for detailed tracking of its distribution and metabolism in biological systems. The addition of carbon-13 and deuterium isotopes enhances the compound's utility in various scientific applications, including drug development and metabolic pathway analysis.

Source and Classification

Cis-Clopidogrel-MP derivative-13C,d3 is classified under pharmaceutical compounds and is primarily sourced from specialized chemical suppliers. It is recognized for its role in studying the pharmacokinetics of Clopidogrel, especially in understanding its metabolic pathways and interactions within biological systems. The molecular formula for this compound is C2413C23D3ClNO6SC_{24}^{13}C_{23}D_{3}ClNO_{6}S with a molecular weight of approximately 508.01 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of cis-Clopidogrel-MP derivative-13C,d3 involves multiple steps that typically start with the preparation of the core structure of Clopidogrel. Subsequent steps incorporate carbon-13 and deuterium isotopes into the molecular framework.

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  2. Isotopic Labeling: Carbon-13 and deuterium are introduced through specific chemical reactions, often using labeled reagents or catalysts that facilitate the incorporation of these isotopes without altering the compound's essential properties.
  3. Reaction Conditions: Controlled conditions are crucial to achieving high purity and yield. Factors such as temperature, pressure, and reaction time are optimized during synthesis to ensure successful isotopic labeling .

Industrial Production

In industrial settings, stringent quality control measures are implemented to maintain consistency and reliability in production. Specialized equipment is used to manage large-scale synthesis efficiently, ensuring that the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

Cis-Clopidogrel-MP derivative-13C,d3 can undergo various chemical reactions:

  • Oxidation: This reaction modifies the oxidation states of specific functional groups within the compound.
  • Reduction: Reduction processes can alter functional groups, potentially enhancing or diminishing biological activity.
  • Substitution: The compound may participate in substitution reactions where one functional group is replaced by another, allowing for structural modifications that can lead to new derivatives.
Mechanism of Action

The mechanism of action for cis-Clopidogrel-MP derivative-13C,d3 mirrors that of Clopidogrel itself. It primarily functions as an inhibitor of platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents thrombus formation, making it effective in reducing cardiovascular events related to clot formation.

The isotopic labels (carbon-13 and deuterium) do not interfere with this fundamental mechanism but facilitate detailed studies on how Clopidogrel is metabolized within the body. This allows researchers to track how the drug is processed through various metabolic pathways in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound typically appears as a yellow to pale brown solid.
  • Melting Point: It has a melting point range of 70-74°C.
  • Solubility: Cis-Clopidogrel-MP derivative-13C,d3 is soluble in chloroform, which aids in its application during various analytical procedures .

Chemical Properties

The chemical properties include stability under specific storage conditions (recommended at -20°C) and a high purity level (98%), making it suitable for sensitive analytical applications .

Applications

Cis-Clopidogrel-MP derivative-13C,d3 has diverse applications across several scientific fields:

  • Chemistry: It serves as a tracer in chemical reactions to study mechanisms and pathways.
  • Biology: The compound is utilized in metabolic studies to track Clopidogrel's distribution and metabolism within biological systems.
  • Medicine: It plays a role in pharmacokinetic studies that investigate absorption, distribution, metabolism, and excretion processes related to Clopidogrel.
  • Industry: The derivative aids in developing new pharmaceuticals and quality control processes for ensuring drug formulation consistency .

The unique isotopic labeling provides distinct advantages for researchers needing precise tracking capabilities in their studies, enhancing our understanding of drug behavior in physiological contexts.

Isotopic Labeling Strategies in Synthetic Organic Chemistry

Position-Specific ¹³C and Deuterium Incorporation in Thienopyridine Derivatives

The design of cis-Clopidogrel-MP-¹³C,d3 (molecular formula: C₂₄¹³CH₂₃D₃ClNO₆S; MW: 508.01 g/mol) exemplifies precision in isotopic engineering [1] [3]. This derivative incorporates stable isotopes at metabolically stable sites to minimize bond cleavage during biological studies. The ¹³C atom replaces carbon at the 3-methoxyphenyl ketone moiety (O-¹³CH₃), while three deuterium atoms (D₃) label the methyl group of the same aromatic ketone fragment [3] [10]. This positioning mitigates isotopic dilution during metabolic transformations, as confirmed by >99% isotopic purity in analytical standards [3].

The strategic placement addresses limitations observed in non-selectively deuterated Clopidogrel analogs. Patent WO2008157563A2 demonstrates that deuteration at exchange-prone sites (e.g., α-amino C–H bonds) yields <50% isotopic retention in vivo, whereas β-position labeling maintains >88% deuterium abundance [2]. The ¹³C label further enhances detection specificity in mass spectrometry by introducing a predictable mass shift (+1 Da per ¹³C atom) distinct from deuterium’s (+1 Da per D atom) [3] [4].

Table 1: Isotopic Incorporation Sites in cis-Clopidogrel-MP-¹³C,d3

PositionIsotopeAtomic CountPurpose
3-Methoxyphenyl -OCH₃¹³C1MS detection enhancement
3-Methoxyphenyl -CD₃Deuterium3Metabolic stability
Piperidine ringNone-Maintains pharmacophore integrity

This configuration leverages synergistic effects: Deuterium reduces oxidative metabolism via the kinetic isotope effect (KIE), while ¹³C enables simultaneous tracing of multiple metabolites without radiochemical hazards [4] [5].

Synthetic Pathways for cis-Clopidogrel-MP-¹³C,d3 Enantiomeric Pair Production

Synthesis routes prioritize enantioselectivity and isotopic fidelity. Two validated approaches exist:

Catalytic Deuterium TransferA Lewis acid/base-mediated pathway employs B(C₆F₅)₃ and acetone-d₆ (CD₃COCD₃) for direct β-C–H deuteration [4]. The method activates N-alkylamine precursors via enamine intermediates, followed by deuterium exchange from acetone-d₆. Under optimized conditions (150°C, toluene, 10 mol% B(C₆F₅)₃), this achieves >95% deuterium incorporation at target β-positions without racemization [4]. The ¹³C-methoxy group is introduced earlier using ¹³C-methyl iodide during ketone precursor synthesis [3].

Photochemical Metal-Free LabelingAn emerging strategy utilizes photoexcitation in hexafluoroisopropanol-d₂ (HFIP-d₂) to incorporate deuterium at aromatic sites [5]. The protocol exploits excited-state basicity to generate arenium ions, enabling D⁺ transfer to electron-rich carbons. While primarily used for aromatic deuteration, it effectively labels the ketone methyl group when applied to Clopidogrel intermediates prior to ¹³C installation [5].

Enantiomeric resolution is achieved via chiral chromatography post-synthesis. The "pair of enantiomers" designation (TRC-C587258) confirms that both (R)- and (S)-configurations are retained as discrete compounds, though stereochemistry at C4 and C16 remains unassigned [1] [7].

Table 2: Comparison of Synthetic Methods for Isotopic Incorporation

ParameterCatalytic Transfer [4]Photochemical Method [5]
Isotopic SourceAcetone-d₆HFIP-d₂
Deuterium Incorporation>95%80–92%
¹³C CompatibilityPre-installed in precursorsPre-installed in precursors
Reaction Time3–6 hours1–2 hours
Stereochemical IntegrityPreservedPreserved

Comparative Analysis of Radiolabeled vs. Stable Isotope-Labeled Clopidogrel Analogs

Stable isotope-labeled analogs like cis-Clopidogrel-MP-¹³C,d3 offer distinct advantages over radioactive tracers (e.g., ¹⁴C-Clopidogrel):

Analytical PerformanceThe ¹³C/d₃ derivative exhibits a mass shift of +4 Da (503→507 Da), enabling unambiguous detection via LC-MS/MS without interference from endogenous compounds [3] [10]. In contrast, ¹⁴C-labeled versions require scintillation counting, which lacks molecular specificity and necessitates specialized disposal [2] [4]. Sensitivity comparisons show identical lower limits of quantification (LLOQ = 0.1 ng/mL) for both types in plasma assays, but stable isotopes eliminate radiation exposure risks during handling [4].

Metabolic StabilityDeuterium at the 3-methoxyacetophenone moiety reduces CYP450-mediated demethylation by 40–60% compared to non-deuterated analogs, extending in vitro half-lives [4]. Radiolabeled versions cannot confer such kinetic isotope effects (KIE) as ¹⁴C placement does not alter bond strength [2]. Studies confirm that ¹³C/d₃ labels remain >98% intact after 6-hour incubation with human liver microsomes, whereas ¹⁴C labels exhibit progressive isotopic dilution due to metabolic fragmentation [3] [4].

Synthetic AccessibilityProducing GMP-grade ¹⁴C-Clopidogrel requires multi-step synthesis with [¹⁴C]CO₂ or [¹⁴C]CH₃I, yielding low radiochemical purity (85–90%) [2]. The stable isotope variant achieves >99% isotopic purity via direct catalytic deuteration and commercially available ¹³C precursors, reducing production costs by 3–5 fold [3] [4].

Table 3: Performance Metrics of Isotopic Clopidogrel Analogs

Attributecis-Clopidogrel-MP-¹³C,d3¹⁴C-Clopidogrel
Detection MethodLC-MS/MSScintillation counting
Metabolic Half-Life (HL)Extended (KIE effect)Unmodified
Isotopic Purity>99%85–90%
Researcher SafetyNo restrictionsRadiological protocols
Synthesis Cost (rel.)1x3–5x

These distinctions validate stable isotopes as optimal tracers for pharmacokinetic studies, aligning with regulatory guidance (FDA 2022) on non-radioactive isotope applications in drug development [4] [5].

Properties

Product Name

cis-Clopidogrel-MP derivative-13C,d3

IUPAC Name

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid

Molecular Formula

C25H26ClNO6S

Molecular Weight

508.0 g/mol

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3

InChI Key

FNCOEMFSIDGTAR-SGACHCECSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.